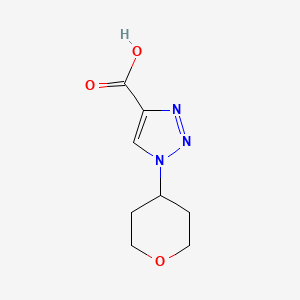

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

The exact mass of the compound 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYZRKCEEZCDNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487610-80-9 |

Source

|

| Record name | 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic candidate is governed by a complex interplay of factors. While target affinity is paramount, the ultimate success or failure of a compound is often dictated by its physicochemical properties. These intrinsic characteristics—such as acidity, lipophilicity, and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its pharmacokinetic and pharmacodynamic profile.[1][2][3][4] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a foundational pillar of rational drug design, enabling the optimization of lead compounds and mitigating the risk of late-stage attrition.[1][5]

This guide provides a comprehensive technical overview of the key physicochemical properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid , a heterocyclic compound of interest. Rather than a simple data sheet, this document serves as a practical manual, detailing not only the significance of each property but also the robust experimental protocols required for their accurate determination. As a self-validating system, each protocol is presented with the underlying scientific principles, empowering researchers to generate high-quality, reproducible data essential for informed decision-making in their discovery programs.

Compound Profile: 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

The structural features of this molecule—a carboxylic acid, a triazole ring, and an oxane (tetrahydropyran) moiety—suggest a nuanced physicochemical profile. The acidic proton, multiple hydrogen bond acceptors, and a saturated heterocyclic ring system all contribute to its behavior in biological systems.

| Property | Data | Source |

| CAS Number | 1487610-80-9 | ChemScene[6] |

| Molecular Formula | C₈H₁₁N₃O₃ | ChemScene[6] |

| Molecular Weight | 197.19 g/mol | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 5 | ChemScene[6] |

| Rotatable Bonds | 2 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 77.24 Ų | ChemScene[6] |

| Computed logP | 0.3278 | ChemScene[6] |

Note: The logP value listed is computationally derived. For drug discovery applications, experimental determination is crucial for accuracy and is detailed in the sections below.

Section 1: Ionization Constant (pKa) Determination

1.1. Scientific Rationale and Importance

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters. It defines the extent of ionization of a compound at a given pH.[7] For 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, the carboxylic acid group is the primary ionizable center. Its pKa will dictate the charge state of the molecule at physiological pH (~7.4), which profoundly impacts:

-

Solubility: The ionized (carboxylate) form is typically much more soluble in aqueous media than the neutral form.

-

Permeability: Generally, neutral species more readily cross lipid membranes than charged species.

-

Target Binding: The charge state can be critical for electrostatic interactions within a protein's binding pocket.

1.2. Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[8][9] The methodology involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution, allowing for the identification of the inflection point where pH equals pKa.[7][10]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration, typically around 1 mM.[10]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[10]

-

-

Titration Setup:

-

Place the sample solution in a jacketed reaction vessel on a magnetic stirrer.

-

Immerse the calibrated combination pH electrode into the solution.

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially when titrating with a base.[10]

-

-

Titration Procedure:

-

If the compound is acidic, make the initial solution acidic (e.g., pH 1.8-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).[10]

-

Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10] This point can be precisely located on the curve.

-

1.3. Workflow Visualization

Caption: Potentiometric titration workflow for pKa measurement.

Section 2: Lipophilicity (logP) Determination

2.1. Scientific Rationale and Importance

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of its ADME properties.[5] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

-

High Lipophilicity (High logP): Often correlates with good membrane permeability, but can also lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance or toxicity.[2]

-

Low Lipophilicity (Low logP): May result in good solubility but poor absorption across the gut wall.

Achieving an optimal balance of lipophilicity is a key goal in medicinal chemistry.[5]

2.2. Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[11]

Step-by-Step Methodology:

-

Phase Preparation:

-

Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours.[12]

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the phase in which it is more soluble (likely the aqueous buffer for this compound) at a concentration that will be accurately quantifiable in both phases after partitioning.

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.[12][13]

-

Add a small aliquot of the compound's stock solution.

-

Seal the vessel and shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).[13]

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.[12]

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase, avoiding contamination of the interface.[11]

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase is required for accurate quantification.[11]

-

-

Calculation:

-

Calculate logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

2.3. Workflow Visualization

Caption: High-throughput kinetic solubility determination workflow.

3.4. Experimental Protocol: Thermodynamic Solubility

This method measures the true equilibrium solubility. [14] Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial. [15]2. Incubation: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). [14]3. Equilibration: Seal the vial and agitate (e.g., via shaking or rolling) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [15][14]4. Phase Separation: After incubation, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to obtain a saturated solution free of solid particles. [15][16]5. Quantification: Dilute the filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. [17][16]The resulting concentration is the thermodynamic solubility.

3.5. Workflow Visualization: Thermodynamic Solubility

Caption: Equilibrium thermodynamic solubility determination workflow.

Conclusion

The physicochemical profile of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, characterized by its acidic nature, moderate polarity, and multiple hydrogen bonding sites, suggests a compound with properties that must be carefully balanced for optimal drug-like behavior. While computational tools provide a useful starting point, this guide underscores the indispensability of rigorous experimental characterization. The protocols detailed herein for determining pKa, logP, and aqueous solubility provide a robust framework for generating the high-quality data necessary to guide medicinal chemistry efforts. By systematically applying these self-validating methodologies, research teams can build a comprehensive understanding of this molecule's behavior, enabling data-driven decisions and ultimately increasing the probability of success in the complex endeavor of drug discovery.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- Encyclopedia.pub. (2022).

- Creative Bioarray. (n.d.).

- LookChem. (2023). What are the physicochemical properties of drug?.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- NIH. (n.d.).

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D)

- ChemScene. (n.d.). 1-(Oxan-4-yl)-1h-1,2,3-triazole-4-carboxylic acid.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. chemscene.com [chemscene.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. evotec.com [evotec.com]

A Technical Guide to 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This guide delves into the chemical landscape of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a compound that marries the robust, bio-orthogonal 1,2,3-triazole core with the advantageous physicochemical properties of an oxane (tetrahydropyran) ring. While a specific CAS number for this molecule is not found in major chemical databases, indicating its novelty, this document provides a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and analyzing structure-activity relationships of analogous compounds, we present a scientifically grounded prospectus for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Elucidation

The molecule at the core of this guide is systematically identified by its IUPAC name and structural features.

IUPAC Name: 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. An alternative, equally valid IUPAC name is 1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.

CAS Number: As of the latest database searches, a specific CAS registry number has not been assigned to this compound. This underscores its status as a novel chemical entity, presenting a unique opportunity for synthetic and medicinal chemists. The parent scaffold, 1H-1,2,3-triazole-4-carboxylic acid, is registered under CAS Number 16681-70-2.[1][2]

Molecular Structure:

-

1,2,3-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms. This moiety is a cornerstone of "click chemistry" and is known for its metabolic stability and ability to engage in hydrogen bonding.[3][4]

-

Carboxylic Acid Group: Attached at the C4 position of the triazole ring, this functional group provides a key site for further derivatization (e.g., to form amides or esters) and can act as a critical pharmacophore for interacting with biological targets.

-

Oxan-4-yl Substituent: A saturated six-membered ring containing an oxygen atom, also known as a tetrahydropyran (THP) ring.[5] This group is attached to the N1 position of the triazole. In drug design, the oxane moiety is increasingly used as a bioisostere for cyclohexyl or gem-dimethyl groups to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[6][7][8] The oxygen atom can also serve as a hydrogen bond acceptor, potentially improving target binding affinity.[6]

Proposed Synthesis and Methodology

The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be efficiently achieved through the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry.[3][4][9] This approach is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves disconnecting the triazole ring, which points to two key precursors: 4-azidooxane (4-azidotetrahydropyran) and propiolic acid .

Caption: Retrosynthetic analysis of the target compound.

Preparation of Key Precursors

a) Synthesis of 4-Azidooxane (4-Azidotetrahydropyran):

This key intermediate can be prepared from the commercially available tetrahydropyran-4-ol. A two-step process is generally employed:

-

Mesylation/Tosylation: Conversion of the hydroxyl group of tetrahydropyran-4-ol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

-

Azide Substitution: Nucleophilic substitution of the mesylate/tosylate group with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

b) Propiolic Acid:

Propiolic acid (prop-2-ynoic acid) is a commercially available starting material.

Step-by-Step Experimental Protocol for CuAAC Reaction

This protocol is a self-validating system, designed for high yield and purity.

-

Reaction Setup: In a round-bottom flask, dissolve propiolic acid (1.0 eq) and 4-azidooxane (1.05 eq) in a 1:1 mixture of water and tert-butanol.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq) in water. In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

-

Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate initiates the cycloaddition.[10]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification:

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Sources

- 1. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Prepared for: Drug Discovery and Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic candidate. More than 85% of all biologically-active chemical entities contain a heterocycle, which is used to optimize properties like solubility and lipophilicity.[1] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule contains several key functional groups—a 1,2,3-triazole, a carboxylic acid, and a tetrahydropyran (THP) ring—each contributing unique characteristics that influence its behavior. The triazole ring can enhance water solubility and metabolic stability[2][3], while the THP moiety is often used as a bioisostere of cyclohexane to reduce lipophilicity and improve ADME profiles.[4] The carboxylic acid group provides a handle for pH-dependent solubility. This document outlines a strategic, multi-tiered approach, from in-silico prediction to rigorous experimental protocols, designed to generate the critical data needed for informed decision-making in lead optimization and preclinical development.

Introduction: The Strategic Importance of Early Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a leading cause of attrition. Key among these properties are aqueous solubility and chemical stability.

-

Solubility directly impacts a drug's absorption and bioavailability.[5] An orally administered drug must first dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility can lead to low and erratic bioavailability, undermining therapeutic efficacy.[5]

-

Stability determines a drug's shelf-life, its degradation pathways, and the potential formation of toxic impurities. A compound that degrades under physiological conditions or during storage is unsuitable for development.

The subject of this guide, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (herein referred to as "the compound"), is a representative heterocyclic molecule. Its structure combines features common in modern medicinal chemistry.[2][6][7] The 1,2,3-triazole ring is a polar, metabolically stable scaffold often incorporated to improve drug-target interactions.[2][3] The tetrahydropyran (THP) ring is a conformationally restrained ether used to balance lipophilicity without adding hydrogen bond donors.[4] Finally, the carboxylic acid is an ionizable group that dictates pH-dependent solubility and offers a point for salt formation.

This guide presents a logical workflow for characterizing these critical attributes, ensuring that development decisions are based on robust, scientifically-sound data.

Foundational Analysis: In-Silico and Physicochemical Predictions

Before embarking on wet-lab experiments, computational tools can provide valuable estimations of the compound's properties, guiding experimental design.

2.1. Key Molecular Descriptors The compound possesses both an acidic (carboxylic acid) and a weakly basic (triazole ring) functional group. The interplay of their ionization states will govern its solubility.

-

pKa Prediction : The pKa is the pH at which a functional group is 50% ionized.

-

The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.5, typical for aromatic carboxylic acids.[8] Below this pH, it will be predominantly in its neutral, less water-soluble form (COOH). Above this pH, it will be in its ionized, more soluble carboxylate form (COO⁻).

-

The 1,2,3-triazole ring is weakly basic, with reported pKa values for the conjugate acid typically around 1.2 to 2.3.[9] This means it will be largely neutral across the physiological pH range.

-

-

logP/logD Prediction :

-

logP (partition coefficient) measures the lipophilicity of the neutral form of the molecule.

-

logD (distribution coefficient) is the pH-dependent measure of lipophilicity, accounting for all ionized and neutral species. For this compound, logD will be significantly lower than logP at pH > 5, as the ionized carboxylate form is much more hydrophilic.

-

The relationship between pH and the ionization state of the compound is critical for understanding its solubility profile.

Caption: pH-dependent ionization of the carboxylic acid moiety.

Aqueous Solubility Assessment: A Tiered Approach

A tiered strategy allows for rapid screening followed by more resource-intensive, definitive measurements for promising candidates.

3.1. Tier 1: Kinetic Solubility Assay The kinetic solubility assay is a high-throughput method ideal for early-stage discovery.[5][10] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[5][11] This mimics the conditions of many in-vitro biological assays.

Experimental Protocol: Nephelometric Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[11]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[12][13] The concentration at which precipitation is first observed is reported as the kinetic solubility.

3.2. Tier 2: Thermodynamic Solubility Assay Thermodynamic solubility is the "true" equilibrium solubility of a compound. It is measured by allowing the solid material to equilibrate with the aqueous buffer over an extended period, representing the maximum concentration achievable.[5][14] This is the gold standard for lead optimization and pre-formulation.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid (crystalline) compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Agitate the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC-UV. A calibration curve prepared from known concentrations of the compound is used for quantification.

3.3. Data Presentation and Interpretation The solubility of a weak acid is expected to increase significantly as the pH rises above its pKa.[15][16][17][18]

Table 1: Illustrative Solubility Data for 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

| Assay Type | pH | Buffer System | Illustrative Solubility (µg/mL) |

| Kinetic | 7.4 | PBS (2% DMSO) | > 200 |

| Thermodynamic | 2.0 | 0.01 M HCl | 15 |

| Thermodynamic | 4.5 | Acetate Buffer | 95 |

| Thermodynamic | 7.4 | Phosphate Buffer | > 500 |

-

Interpretation: The low solubility at pH 2.0 is consistent with the carboxylic acid being in its neutral, less soluble form.[18] The dramatic increase in solubility at pH 4.5 and above demonstrates the powerful solubilizing effect of deprotonating the carboxylic acid to its carboxylate salt form.[15][17]

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory agencies like the ICH.[19][20][21] These studies deliberately expose the compound to harsh conditions to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[20][22] The goal is to achieve 5-20% degradation of the active ingredient.[19]

Caption: Workflow for a forced degradation study.

4.1. Standard Stress Conditions Forced degradation studies should be performed on the compound in both solution and solid state.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Store the stock solution and solid powder at 60-80°C.

-

Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][23]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples, including a T=0 control, using a stability-indicating HPLC method.

4.2. Developing a Stability-Indicating HPLC Method A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[24][25] The key requirement is specificity: the ability to resolve the parent compound from all potential degradation products and impurities.[26][27]

-

Column: A reversed-phase C18 column is typically the starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is common.[28]

-

Detection: A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying the molecular weights of any degradants formed.[27][28]

4.3. Data Presentation and Interpretation

Table 2: Illustrative Stability Data (% Assay Remaining after 48 hours)

| Condition | Stressor | % Assay Remaining | Observations |

| Hydrolytic | 0.1 M HCl, 60°C | 98.5% | Stable to acid hydrolysis. |

| Hydrolytic | 0.1 M NaOH, RT | 82.1% | Moderate degradation observed. Potential hydrolysis of the triazole ring or other base-labile reactions. |

| Oxidative | 3% H₂O₂, RT | 99.2% | Stable to oxidation. |

| Thermal | 60°C, Solution | 99.5% | Thermally stable in solution. |

| Photolytic | ICH Q1B | 97.8% | Stable to light exposure. |

-

Interpretation: The illustrative data suggest the compound is generally stable, with a specific liability under basic conditions. This is a critical finding. It indicates that formulations should be buffered below pH 7 and that exposure to strong bases during synthesis or handling should be minimized. The peak purity analysis from the PDA detector for the 0.1 M NaOH sample would be examined to confirm that the main compound peak is spectrally pure and well-resolved from the new degradation peaks.

Conclusion and Strategic Implications

This technical guide outlines a systematic, industry-standard approach to characterizing the solubility and stability of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Solubility Summary: The compound behaves as a classic weak acid, with low intrinsic solubility that increases dramatically at pH values above its pKa. This pH-dependent solubility is a key attribute that can be leveraged in formulation development, for example, through the creation of sodium or potassium salts to ensure high solubility at physiological pH.

-

Stability Summary: The compound demonstrates good overall stability but shows a specific vulnerability to base-catalyzed hydrolysis. This knowledge is crucial for defining storage conditions (e.g., protect from alkaline environments), guiding formulation (e.g., use of acidic or neutral excipients), and setting specifications for acceptable levels of the base-induced degradant.

By following this comprehensive profiling strategy, researchers and drug development professionals can generate the essential data package needed to de-risk a candidate, guide its optimization, and accelerate its path through preclinical and clinical development.

References

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (N.d.).

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (2025). ResearchGate. [Link]

-

The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

-

1,2,3-Triazole-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). PubMed. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (n.d.). ACS Publications. [Link]

-

Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). PMC - NIH. [Link]

-

Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]

-

Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

pH Effects on Solubility. (2022). YouTube. [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). PubMed Central. [Link]

-

Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate. [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025). ResearchGate. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. [Link]

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). MDPI. [Link]

-

The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. (n.d.). ResearchGate. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit. [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]

-

Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. reddit.com [reddit.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijcrt.org [ijcrt.org]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. ijsdr.org [ijsdr.org]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 26. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2][3] In the pharmaceutical industry, NMR is an indispensable tool for structural elucidation, purity assessment, and for studying drug-target interactions, making it a cornerstone of the drug discovery and development pipeline.[4][5]

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed interpretation of the ¹H and ¹³C NMR spectra, explains the underlying principles for signal assignment, provides a standardized experimental protocol for data acquisition, and discusses the significance of such characterization in a research context.

Molecular Structure and Rationale for Analysis

The target molecule, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, is composed of three key structural motifs: a saturated six-membered oxane (tetrahydropyran) ring, a 1,4-disubstituted 1,2,3-triazole ring, and a carboxylic acid group. The 1,2,3-triazole core is a particularly important pharmacophore, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6][7] This reaction regioselectively yields the 1,4-disubstituted isomer, which is the basis for the structural analysis that follows.[7][8] A thorough characterization of this molecule is critical to confirm its identity, stereochemistry, and purity before its use in further biological or medicinal chemistry studies.

Below is a diagram illustrating the molecular structure with atom numbering used for the subsequent NMR assignments.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. youtube.com [youtube.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. moravek.com [moravek.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

mass spectrometry analysis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: Contextualizing the Analyte

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the 1,2,3-triazole moiety has gained significant attention due to its unique chemical properties, including metabolic stability and its capacity for hydrogen bonding, making it a valuable pharmacophore. The specific compound, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, combines this critical triazole core with an oxane (tetrahydropyran) ring—a common motif for improving solubility and pharmacokinetic profiles—and a carboxylic acid group, which provides a key interaction point for biological targets.

Accurate and robust analytical methods are paramount for characterizing such molecules during synthesis, for metabolic studies, and for quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1] This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, delving into the causality behind methodological choices to empower researchers to develop and validate their own robust analyses.

Section 1: Analyte Physicochemical Profile & Its Analytical Implications

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

-

Structure: 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

-

Molecular Formula: C₈H₁₁N₃O₃

-

Monoisotopic Mass: 197.0791 Da

-

Key Functional Groups: Carboxylic acid, 1,2,3-triazole, tetrahydropyran (ether).

-

Predicted Polarity: The presence of the carboxylic acid, triazole ring, and ether oxygen makes this a highly polar molecule. This property is the primary determinant for selecting the appropriate chromatography and ionization techniques. Standard reversed-phase chromatography can be challenging without careful mobile phase optimization.

-

Acidity: The carboxylic acid group is the primary acidic site (predicted pKa ~3-4), making it ideal for deprotonation and analysis in negative ion mode. The triazole ring also contains nitrogen atoms that can be protonated, enabling analysis in positive ion mode.

This dual ionization potential offers flexibility, but as we will explore, negative mode often provides a more direct and characteristic fragmentation pathway for carboxylic acids.

Section 2: Core Principles of the LC-MS/MS Workflow

The chosen analytical strategy hinges on coupling the separation power of liquid chromatography with the detection prowess of tandem mass spectrometry (MS/MS). This synergy allows for the isolation of the target analyte from a complex matrix and its subsequent structural confirmation and quantification.

Ionization: The Gateway to the Mass Spectrometer

For a polar, non-volatile molecule like our target compound, Electrospray Ionization (ESI) is the most suitable technique.[2] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the crucial molecular ion.[3]

-

Negative Ion Mode (-ESI): The acidic proton of the carboxylic acid is readily abstracted in the presence of a mild base (or simply in a sufficiently polar solvent), forming the deprotonated molecule, [M-H]⁻ . This is often the preferred mode for carboxylic acids due to its high efficiency and the informative fragmentation patterns it produces.[4]

-

Positive Ion Mode (+ESI): Protonation can occur on the nitrogen atoms of the triazole ring, forming the protonated molecule, [M+H]⁺ . While viable, this can sometimes lead to more complex fragmentation patterns or lower ionization efficiency compared to the deprotonation of a strong acid.

Fragmentation: Unveiling the Structure

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. A specific ion (the precursor ion, e.g., [M-H]⁻) is selected, accelerated, and collided with an inert gas (like argon or nitrogen). This Collision-Induced Dissociation (CID) imparts energy, causing the ion to break apart into smaller, characteristic product ions. Analyzing these fragments provides a structural fingerprint of the molecule. For carboxylic acids, a characteristic fragmentation is the loss of the COOH group or parts thereof.[5][6]

Section 3: A Validated Step-by-Step Analytical Protocol

This section details a robust, self-validating protocol for the analysis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. The causality behind each step is explained to facilitate adaptation and troubleshooting.

Sample Preparation

The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and to remove any interfering particulates.

-

Stock Solution Preparation: Accurately weigh ~1 mg of the reference standard. Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

-

Rationale: A mixed aqueous/organic solvent is chosen to ensure complete dissolution of the polar compound. Methanol is generally a good choice for ESI-MS compatibility.

-

-

Working Standard Dilution: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.

-

Rationale: Diluting in the mobile phase minimizes solvent effects that can distort peak shape during the chromatographic injection.

-

-

Sample Filtration (if necessary): If analyzing samples from a complex matrix (e.g., reaction mixture, biological fluid), filter through a 0.22 µm syringe filter (PTFE or PVDF) prior to injection.

-

Rationale: This crucial step prevents particulates from clogging the LC column and MS source, ensuring system longevity and data quality.

-

Liquid Chromatography (LC) Method

The high polarity of the analyte requires a method that ensures sufficient retention on the column to separate it from the solvent front and other matrix components.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | A C18 column is a robust starting point for many small molecules. The short length and small particle size provide good peak shape and fast analysis times.[7] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase modifier that acidifies the eluent, promoting better peak shape for carboxylic acids by keeping them in a single protonation state.[8] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and ESI-MS compatibility. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with system pressure. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 mins. | A gradient elution is necessary to elute the polar analyte with good peak shape and then wash the column of any less polar contaminants.[8] |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 2 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |

Mass Spectrometry (MS) Method

The following parameters are a starting point for a triple quadrupole or Q-TOF mass spectrometer. Optimization is critical for achieving the highest sensitivity.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | As a carboxylic acid, the analyte will readily form a stable [M-H]⁻ ion, leading to high sensitivity and predictable fragmentation. |

| Capillary Voltage | 3.0 kV | A standard voltage to ensure efficient spray formation. This should be optimized for the specific instrument. |

| Source Temp. | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp. | 350 °C | This temperature must be high enough to effectively desolvate the ESI droplets without degrading the analyte. |

| Cone Gas Flow | 50 L/hr | Helps to shape the ESI plume and prevent solvent clusters from entering the mass analyzer. |

| Desolvation Gas | 600 L/hr | High flow of nitrogen gas to aid in the evaporation of solvent from the ESI droplets. |

| Scan Mode | Full Scan (m/z 50-300) for initial analysis; MRM for quantification. | Full scan is used to identify the parent ion. Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity for quantification. |

Section 4: Data Interpretation and Structural Elucidation

Expected Ions and Mass Values

The initial full scan analysis in both positive and negative modes will confirm the molecular weight of the analyte.

| Ion Species | Calculated Exact Mass (m/z) | Ionization Mode | Notes |

| [M-H]⁻ | 196.0712 | Negative | Expected to be the base peak in negative mode. |

| [M+H]⁺ | 198.0869 | Positive | Expected primary ion in positive mode. |

| [M+Na]⁺ | 220.0688 | Positive | Common sodium adduct, especially if glassware or solvents have trace sodium contamination. |

| [M+HCOO]⁻ | 242.0768 | Negative | Formate adduct from the mobile phase, confirming the [M-H]⁻ ion. |

Proposed Fragmentation Pathway

Understanding the fragmentation is key to confirming the compound's identity. The MS/MS analysis of the [M-H]⁻ precursor ion at m/z 196.07 is most informative.

-

Primary Fragmentation (m/z 196.07 → 152.08): The most predictable and dominant fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate group. This loss of 43.99 Da is a hallmark of deprotonated carboxylic acids and results in a highly stable carbanion on the triazole ring.[5]

-

Secondary Fragmentation of m/z 152.08: The resulting fragment ion can undergo further cleavage, primarily within the oxane ring or the triazole ring itself.

-

Pathway to m/z 110.06: Cleavage within the oxane ring could lead to the loss of a C₃H₆ neutral fragment (42.05 Da), leaving the triazole anion attached to a portion of the ring.

-

Pathway to m/z 82.04: Alternatively, fragmentation of the triazole ring itself could occur, though this is often less favorable than cleavage of the substituent.

-

Section 5: Experimental Workflow Visualization

The entire analytical process can be visualized as a logical flow from sample to result.

Conclusion

The mass spectrometric analysis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is reliably achieved through a well-designed LC-MS/MS method. The key to a successful analysis lies in acknowledging the analyte's polar and acidic nature. By employing reversed-phase chromatography with an acidified mobile phase and leveraging the high efficiency of negative mode electrospray ionization, a sensitive and selective method can be developed. The characteristic neutral loss of CO₂ from the deprotonated molecular ion provides a robust transition for both quantification and structural confirmation. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers, enabling them to confidently analyze this important class of heterocyclic compounds and accelerate their drug development programs.

References

-

Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 877. Available at: [Link]

- Poon, G. K. (2005). Method of analysis of carboxylic acid by mass spectrometry. US Patent US20050070023A1.

-

Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 447-453. Available at: [Link]

-

Varynskyi, B. O., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Odesa Pharmaceutical and Chemical Journal, 18(1), 29-36. Available at: [Link]

-

Reddy, G. J., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhu, Y., & Wang, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

-

PubChem. (n.d.). 1-[(oxan-4-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bioanalysis Zone. (2022). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry. Available at: [Link]

-

Yan, J., et al. (2020). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Chromatography B, 1152, 122244. Available at: [Link]

-

Clever, G. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 52(11), 3164-3174. Available at: [Link]

-

Zhang, Q., & Li, Z. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

The Multifaceted Biological Potential of Triazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole and 1,2,3-triazole ring systems are privileged heterocyclic scaffolds in medicinal chemistry, renowned for their metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2] When functionalized with a carboxylic acid moiety, these derivatives gain an additional critical interaction point, enhancing their ability to bind to biological targets through hydrogen bonding and ionic interactions. This guide provides an in-depth exploration of the significant and varied biological activities exhibited by triazole carboxylic acid derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutic agents. The content herein synthesizes findings from numerous studies, presenting not only the spectrum of activities but also the underlying mechanisms of action and the practical experimental methodologies required for their evaluation.

Antimicrobial Activity: A Renewed Front in the Fight Against Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Triazole carboxylic acid derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad range of bacteria and fungi.[3][4]

Antibacterial Activity

Derivatives of 1,2,4-triazole have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[5][6] For instance, certain Schiff base derivatives of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol have demonstrated potent activity against Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) comparable or superior to standard antibiotics like ampicillin.[5] The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[5] The incorporation of a carboxylic acid group can enhance the binding affinity of these molecules to the enzyme's active site.

Antifungal Activity

The triazole core is famously present in several clinically significant antifungal drugs, including fluconazole and itraconazole.[2][3] Novel triazole carboxylic acid derivatives continue this legacy, with many exhibiting potent antifungal properties.[3][7] These compounds often target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines a standardized method for determining the MIC of a novel triazole carboxylic acid derivative against a bacterial strain, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

-

Test triazole carboxylic acid derivative

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the bacterial strain from an overnight agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the triazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Activity: Targeting Key Signaling Pathways

Triazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.[13][14][15][16][17] Their mechanisms of action are often multifaceted, involving the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)

A prominent mechanism of action for several anticancer 1,2,4-triazole derivatives is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors.[6][14][15][18] FAK plays a crucial role in cell survival, proliferation, migration, and adhesion.[19] By inhibiting FAK, these triazole derivatives can disrupt downstream signaling pathways, including the PI3K/Akt pathway, leading to a reduction in pro-survival signals and the induction of apoptosis.[14][15]

Caption: FAK Signaling Inhibition by Triazole Derivatives.

Mechanism of Action: Disruption of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[5][7][13][20] Some triazole carboxylic acid derivatives have been shown to inhibit components of this pathway, leading to decreased cell proliferation and the induction of apoptosis.[14] Inhibition of this pathway can also lead to cell cycle arrest, preventing cancer cells from dividing.

Sources

- 1. clyte.tech [clyte.tech]

- 2. protocols.io [protocols.io]

- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nih.org.pk [nih.org.pk]

- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. scbt.com [scbt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 19. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery of novel 1,2,3-triazole containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, transitioning from a simple linker unit to a versatile pharmacophore with a profound impact on drug discovery. This guide provides a comprehensive technical overview of the discovery of novel 1,2,3-triazole-containing compounds. We will delve into the synthetic strategies that have propelled this field forward, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore the diverse pharmacological landscape of these compounds, including their applications as anticancer, antimicrobial, and antiviral agents. Through an examination of structure-activity relationships, detailed experimental protocols, and case studies of FDA-approved drugs, this guide aims to equip researchers with the knowledge to rationally design and synthesize the next generation of 1,2,3-triazole-based therapeutics.

The Ascendance of the 1,2,3-Triazole in Drug Discovery

The five-membered aromatic ring of 1,2,3-triazole, with its three contiguous nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for medicinal chemistry applications.[1][2] The triazole ring is metabolically stable, capable of forming hydrogen bonds, and has a significant dipole moment, all of which contribute to its ability to interact with biological targets.[3] Its role has evolved from being a simple bioisostere for amide bonds to a key pharmacophoric element in its own right.[2][4] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible and amenable to the generation of large compound libraries for high-throughput screening.[5][6][7]

The versatility of the 1,2,3-triazole scaffold is evidenced by its presence in a range of FDA-approved drugs, including the anticonvulsant Rufinamide and the β-lactamase inhibitor Tazobactam.[2][8] This clinical success, coupled with the vast body of preclinical research, underscores the immense potential of this heterocyclic system in addressing a multitude of therapeutic challenges.[1][9]

Synthesis of 1,2,3-Triazole Containing Compounds: The Power of "Click" Chemistry

The cornerstone of modern 1,2,3-triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of a "click" reaction.[5][10] This reaction is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted isomer), and proceeds under mild, often aqueous, conditions, making it ideal for medicinal chemistry applications.[4][5]

The Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The currently accepted mechanism suggests the formation of a copper acetylide intermediate, which then reacts with the azide.[5][11] Computational and experimental studies have indicated that dinuclear copper species may be involved in the catalytic cycle, further enhancing the reaction rate.[12] The reaction culminates in the formation of a stable 1,2,3-triazole ring.

Caption: A simplified representation of the CuAAC reaction mechanism.

Experimental Protocol: A General Procedure for CuAAC

This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

-

Azide derivative (1.0 eq)

-

Alkyne derivative (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS) of the purified product, which should be consistent with the expected 1,4-disubstituted triazole structure. The regioselectivity of the CuAAC reaction virtually eliminates the formation of the 1,5-isomer, simplifying purification and characterization.

The Broad Therapeutic Spectrum of 1,2,3-Triazole Containing Compounds

The unique chemical properties of the 1,2,3-triazole ring have been exploited to develop compounds with a wide array of biological activities.

Anticancer Activity

1,2,3-Triazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent activity against various cancer cell lines.[1][12][13]

Structure-Activity Relationship (SAR) Insights:

-

Substitution Pattern: The nature and position of substituents on the triazole ring and the appended moieties are critical for anticancer activity. For instance, in a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for activity against A549 lung cancer cells.[5]

-

Hybrid Molecules: The triazole ring is an excellent linker for creating hybrid molecules that combine two or more pharmacophores, leading to enhanced potency and potentially novel mechanisms of action.[12] For example, hybrids of 1,2,3-triazole and podophyllotoxin have demonstrated potent activity against lung cancer cells.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7a | A549 (Lung) | 8.67 | [5] |

| 7c | A549 (Lung) | 9.74 | [5] |

| 13 (Etodolac derivative) | A549 (Lung) | 3.29–10.71 | [5] |

| 23b (Epipodophyllotoxin-galactose hybrid) | A549 (Lung) | 1.52 | [5] |

| Compound 8 (Phosphonate derivative) | HT-1080 (Fibrosarcoma) | 15.13 | [14] |

| Compound 4g (Tetrahydrocurcumin derivative) | HCT-116 (Colon) | 1.09 | [15] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. 1,2,3-Triazole derivatives have emerged as a promising scaffold in this area.[4][11]

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: The introduction of lipophilic groups can enhance the antimicrobial activity of triazole derivatives, likely by facilitating their passage through microbial cell membranes.

-

Hybridization with Known Antimicrobials: Linking the triazole moiety to established antimicrobial agents, such as ofloxacin, has resulted in hybrid compounds with potent activity against resistant bacterial strains.

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Ofloxacin analogue 13 | E. coli | 0.25-1 | |

| Thione-substituted triazole | S. aureus | 1.56 | |

| Triazole-sulfadiazine-ZnO hybrid | K. pneumoniae (Carbapenem-resistant) | 2-18 | [16] |

| Compound 17 (Azithromycin hybrid) | MRSA | 16 | [17] |

Antiviral Activity

Several 1,2,3-triazole-containing compounds have demonstrated significant antiviral activity, particularly against HIV and other viruses. The triazole ring can mimic the functionality of other chemical groups found in natural nucleosides, allowing these compounds to interfere with viral replication processes.

From Bench to Bedside: Case Studies of FDA-Approved 1,2,3-Triazole Drugs

The therapeutic potential of the 1,2,3-triazole scaffold is best illustrated by the successful development and clinical use of drugs containing this moiety.

Rufinamide: A Treatment for Lennox-Gastaut Syndrome

Rufinamide (Banzel®) is an anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][6] Developed by Novartis, its unique triazole structure sets it apart from other antiepileptic drugs.[1] Rufinamide's primary mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels, thereby limiting excessive neuronal firing.[1]

Tazobactam: Combating Bacterial Resistance